molecular formula C14H14FNO2 B1309770 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 79808-17-6

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309770
CAS No.: 79808-17-6
M. Wt: 247.26 g/mol
InChI Key: OERGDFWTXIFCCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine typically involves the reaction of 4-fluorophenol with 2-chloroethanol to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can significantly influence the compound’s binding affinity and selectivity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research, particularly in the study of fluorine-substituted organic compounds .

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-11-4-6-13(7-5-11)17-8-9-18-14-3-1-2-12(16)10-14/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERGDFWTXIFCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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